1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene

Overview

Description

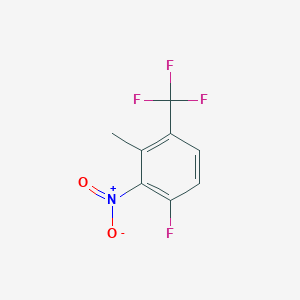

1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4NO2. This compound is characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-Fluoro-3-methyl-4-(trifluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the fluorine atom with a hydroxyl group using sodium hydroxide.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and potassium permanganate. The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and carboxylic acids .

Scientific Research Applications

1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block in the synthesis of drug candidates, especially those containing fluorine and nitro functional groups, which are known to enhance the pharmacokinetic properties of drugs.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

2-Fluoro-1-nitro-3-(trifluoromethyl)benzene: This compound has a similar structure but with the nitro group in a different position, which can lead to different chemical reactivity and biological activity.

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by its unique combination of functional groups, including a fluorine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound, with the molecular formula and a molecular weight of 223.12 g/mol, possesses distinct chemical properties that enhance its biological activity and potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The trifluoromethyl group enhances membrane permeability, facilitating cellular entry. Additionally, the nitro group can participate in redox reactions, influencing various cellular processes. Research indicates that this compound may interact with specific enzymes and receptors, although detailed mechanisms remain under investigation.

Potential Applications

Given its unique structural attributes, this compound has potential applications in several fields:

- Pharmaceuticals : Its lipophilicity and stability make it a candidate for drug development.

- Agrochemicals : The compound's properties may enhance the efficacy of pesticides and herbicides.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological systems. The following table summarizes similar compounds and their attributes:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Nitro group at position 2 | Different substitution pattern affects reactivity |

| 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene | Nitro group at position 4 | Variation in electron-withdrawing effects |

| 1-Fluoro-3-nitrobenzene | No trifluoromethyl group | Lacks enhanced lipophilicity |

| 1-Methyl-3-nitrobenzene | Methyl instead of trifluoromethyl | Less stability compared to trifluoromethyl derivatives |

This comparison highlights how the specific arrangement of functional groups in this compound imparts distinct chemical and biological properties.

Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, flow cytometry indicated that treatment accelerated apoptosis in MCF cell lines, suggesting a mechanism for tumor growth suppression in vivo .

Antibacterial Properties

Another research avenue investigated the antibacterial properties of fluorinated benzene derivatives. A related compound exhibited strong antibacterial effects against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency .

Properties

IUPAC Name |

1-fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c1-4-5(8(10,11)12)2-3-6(9)7(4)13(14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLOADBJLBCMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.